
4-iodo-N-(2-iodo-4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-N-(2-iodo-4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8I2N2O3 It is characterized by the presence of two iodine atoms and a nitro group attached to a benzamide structure
Méthodes De Préparation
The synthesis of 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide typically involves the iodination of N-(2-iodo-4-nitrophenyl)benzamide. The reaction conditions often include the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The process can be carried out under reflux conditions to ensure complete iodination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-iodo-N-(2-iodo-4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-iodo-N-(2-iodo-4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of iodine-containing compounds and their interactions with biological molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It can be used in the development of materials with specific properties, such as high-density polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide involves its interaction with molecular targets through its iodine and nitro groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and electron transfer processes. The pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling pathways, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide include:
4-iodo-N-(2-nitrophenyl)benzamide: Lacks the second iodine atom, which may result in different reactivity and applications.
2-iodo-N-methyl-N-(4-nitrophenyl)benzamide:
N-(2-iodo-4-methylphenyl)-4-nitrobenzamide: The presence of a methyl group on the phenyl ring can influence its reactivity and interactions.
The uniqueness of this compound lies in its dual iodine atoms and nitro group, which provide distinct chemical properties and potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
663621-24-7 |
|---|---|
Formule moléculaire |
C13H8I2N2O3 |
Poids moléculaire |
494.02 g/mol |
Nom IUPAC |
4-iodo-N-(2-iodo-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8I2N2O3/c14-9-3-1-8(2-4-9)13(18)16-12-6-5-10(17(19)20)7-11(12)15/h1-7H,(H,16,18) |
Clé InChI |
FDFNELTXDKZXNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
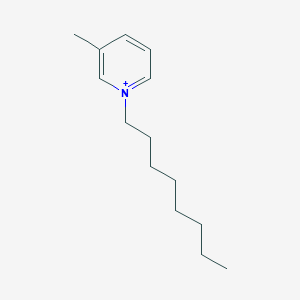
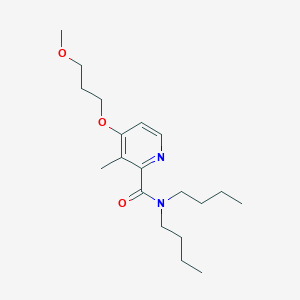
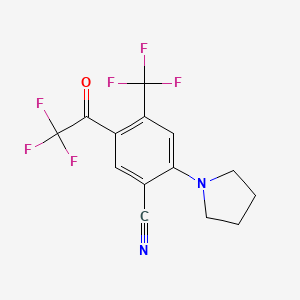

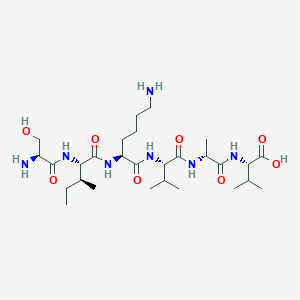
![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)

![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)
![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)
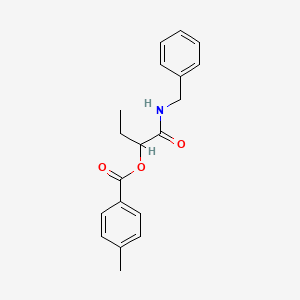

![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
